2-(4-Phenoxyphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxyphenyl group. This compound is notable for its unique structural features, combining the properties of thiols and aromatic ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)ethanethiol typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.
Introduction of the Ethanethiol Group: The phenoxyphenyl intermediate is then reacted with an ethyl halide in the presence of a strong base to introduce the ethanethiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. Common oxidizing agents include bromine and iodine.
Reduction: The compound can be reduced back to the thiol form from its disulfide derivative using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) or iodine (I₂) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiol (R-SH).
Substitution: Substituted thiol derivatives.
Scientific Research Applications
2-(4-Phenoxyphenyl)ethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Ethanethiol: A simple thiol with a similar functional group but lacking the aromatic phenoxyphenyl moiety.
Phenoxyethanol: An aromatic ether with similar structural features but without the thiol group.
Uniqueness: 2-(4-Phenoxyphenyl)ethanethiol is unique due to the combination of its thiol group and aromatic ether structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c16-11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKELIEIMJHKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.